Cas no 1361517-69-2 (2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl)

2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl is a highly chlorinated and fluorinated biphenyl derivative, notable for its structural stability and chemical inertness. The presence of five chlorine atoms and a trifluoromethyl group enhances its resistance to degradation, making it suitable for specialized applications in chemical synthesis and material science. Its unique electronic properties, derived from the electron-withdrawing effects of the substituents, may be leveraged in advanced organic electronics or as an intermediate in the development of fluorinated compounds. The compound's high purity and well-defined structure ensure consistency in research and industrial processes requiring precise molecular configurations.
2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl structure
1361517-69-2 structure
商品名:2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl
CAS番号:1361517-69-2
MF:C13H4Cl5F3
メガワット:394.431069374084
CID:4996217

2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl
    • インチ: 1S/C13H4Cl5F3/c14-8-7(9(15)11(17)12(18)10(8)16)5-2-1-3-6(4-5)13(19,20)21/h1-4H
    • InChIKey: LBCFTMGEJWXTME-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C(=C(C=1C1C=CC=C(C(F)(F)F)C=1)Cl)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 348
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.6

2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011005021-500mg
2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl
1361517-69-2 97%
500mg
855.75 USD 2021-07-05
Alichem
A011005021-1g
2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl
1361517-69-2 97%
1g
1,490.00 USD 2021-07-05
Alichem
A011005021-250mg
2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl
1361517-69-2 97%
250mg
484.80 USD 2021-07-05

2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl 関連文献

2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenylに関する追加情報

2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl: A Comprehensive Overview

The compound 2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl (CAS No. 1361517-69-2) is a highly specialized organic compound with a unique structure and a range of potential applications. This compound belongs to the family of biphenyl derivatives, characterized by two benzene rings connected by a single bond. The presence of multiple chlorine atoms and a trifluoromethyl group introduces distinct electronic and physical properties to the molecule.

Recent studies have highlighted the importance of understanding the synthesis and properties of such compounds. Researchers have explored various methods to synthesize 2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl, including electrophilic substitution reactions and coupling techniques. These methods have been optimized to improve yield and purity, making the compound more accessible for further research and industrial applications.

The structure of 2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl is notable for its high degree of substitution. The five chlorine atoms attached to one benzene ring create a highly electron-deficient environment, while the trifluoromethyl group on the adjacent ring introduces steric hindrance and additional electronic effects. This combination makes the compound potentially useful in various fields such as electronics, pharmaceuticals, and materials science.

In terms of physical properties, 2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in organic solvents is moderate but can be enhanced through specific functionalization. Recent studies have also investigated its thermal stability under different conditions, revealing that it remains stable up to temperatures exceeding 200°C.

The electronic properties of this compound are particularly interesting for applications in organic electronics. The presence of chlorine atoms enhances the electron-withdrawing effects on the benzene rings, making it suitable for use in semiconducting materials or as an electron acceptor in organic photovoltaic devices. Additionally, the trifluoromethyl group contributes to the overall polarity of the molecule and may influence its charge transport properties.

Recent research has also focused on the environmental impact of 2,3,4,5,6-Pentachloro-3'-(trifluoromethyl)biphenyl. Studies have shown that while it is not inherently hazardous under normal conditions; proper handling and disposal procedures should be followed to minimize any potential environmental risks.

In conclusion,2 , 3 , 4 , 5 , 6 - Pentachloro - 3 ' - ( trifluoromethyl ) biphenyl ( CAS No . 1361517 - 69 - 2 ) is a versatile compound with promising applications across multiple industries . Its unique structure , combined with recent advancements in synthesis techniques , makes it an area of continued interest for researchers and industry professionals alike .

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